molecular formula C19H18N2O4S B2523080 2-(2-methoxyphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide CAS No. 551932-89-9

2-(2-methoxyphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B2523080
CAS No.: 551932-89-9
M. Wt: 370.42
InChI Key: SDDNYXHGMCLCPF-UHFFFAOYSA-N
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Description

2-(2-methoxyphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of methoxyphenyl and thiazolyl groups, which contribute to its distinctive properties and reactivity.

Preparation Methods

The synthesis of 2-(2-methoxyphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 2-methoxyphenol with an appropriate acylating agent to form 2-(2-methoxyphenoxy)acetyl chloride. This intermediate is then reacted with 4-(4-methoxyphenyl)-1,3-thiazol-2-amine under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

2-(2-methoxyphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the aromatic rings are replaced by other nucleophiles under suitable conditions.

Scientific Research Applications

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound has shown potential as a bioactive molecule, with studies investigating its interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a ligand for specific receptors.

    Industry: The compound’s unique properties make it suitable for use in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating the precise molecular interactions and effects.

Comparison with Similar Compounds

2-(2-methoxyphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide can be compared with other similar compounds, such as:

    2-(2-methoxyphenoxy)-1-(4-methoxyphenyl)ethenone: This compound shares a similar core structure but differs in its functional groups, leading to distinct chemical and biological properties.

    4-(4-methoxyphenyl)benzaldehyde: Another structurally related compound, which exhibits different reactivity and applications due to variations in its functional groups.

Properties

IUPAC Name

2-(2-methoxyphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4S/c1-23-14-9-7-13(8-10-14)15-12-26-19(20-15)21-18(22)11-25-17-6-4-3-5-16(17)24-2/h3-10,12H,11H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDDNYXHGMCLCPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)COC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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